4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide
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Overview
Description
4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a phenylacetyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.
Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced through an acylation reaction using phenylacetic acid or its derivatives.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . This inhibition disrupts the pH balance within the cells, leading to cell death. Additionally, it may interact with other enzymes and proteins, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)thiophenol: A simpler compound with a similar methylsulfanyl group but lacking the complex sulfonamide and phenylacetyl groups.
2-[4-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol: Contains a methylsulfanyl group and aromatic rings but differs in its overall structure and functional groups.
4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2’-bipyridine: Features a methylsulfanyl group and bipyridine structure, used in different applications.
Uniqueness
4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C21H19NO3S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-methylsulfanyl-N-[2-(2-phenylacetyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO3S2/c1-26-17-11-13-18(14-12-17)27(24,25)22-20-10-6-5-9-19(20)21(23)15-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3 |
InChI Key |
XTDOROXYCFYESW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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